molecular formula C10H11FN4S B1483003 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098077-21-3

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B1483003
CAS No.: 2098077-21-3
M. Wt: 238.29 g/mol
InChI Key: HANNTMFODGZQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide is a useful research compound. Its molecular formula is C10H11FN4S and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Pyrazole-carboximidamide derivatives, including structures related to 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide, have been synthesized and evaluated for their anticancer activities. For instance, certain compounds were shown to possess considerable inhibitory activity against leukemia cell lines, indicating potential application in cancer therapy (Santos et al., 2016).

Antimicrobial and Antifungal Properties

  • Novel pyrazole-based heterocycles have been synthesized and evaluated for antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. These compounds, including variations of this compound, showed promising results in inhibiting microbial growth, suggesting their potential in developing new antimicrobial agents (Abdel-Wahab et al., 2012).

Antidepressant Activity

  • A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for antidepressant activity. These compounds, related to the core structure of this compound, displayed significant potential as antidepressants, with one particular compound reducing immobility time in both forced swimming and tail suspension tests, highlighting its potential use in treating depression (Mathew et al., 2014).

Properties

IUPAC Name

1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4S/c11-3-4-15-6-7(10(12)13)9(14-15)8-2-1-5-16-8/h1-2,5-6H,3-4H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANNTMFODGZQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2C(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 2
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 3
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 4
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 5
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 6
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.